3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride

描述

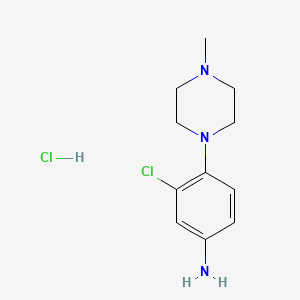

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride (CAS: 1052538-72-3) is a synthetic organic compound with the molecular formula C₁₁H₁₇Cl₂N₃. Its structure features a chlorinated aniline core substituted with a 4-methylpiperazine group at the fourth position (Figure 1). This compound is widely used in medicinal chemistry as a precursor for kinase inhibitors and cytotoxic agents due to its ability to induce apoptosis in cancer cells . Key properties include:

- Molecular Weight: 262.18 g/mol

- Physical Form: Solid at room temperature

- Reactivity: Participates in oxidation, reduction, and nucleophilic substitution reactions .

The chlorine atom at the third position and the methylpiperazine moiety enable diverse interactions with biological targets, such as enzymes and receptors, making it a versatile scaffold in drug discovery .

属性

IUPAC Name |

3-chloro-4-(4-methylpiperazin-1-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGALTJHGPZGBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583271 | |

| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052538-72-3 | |

| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Nucleophilic Aromatic Substitution of 3-Chloroaniline with 4-Methylpiperazine

Industrial Production Considerations

In industrial settings, the preparation of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride is optimized for yield, purity, and cost-effectiveness:

- Reactor Scale-Up: Large-scale reactors with precise temperature and pressure control ensure consistent product quality.

- Reaction Monitoring: In-process analytical techniques (HPLC, NMR) monitor conversion and impurity profiles.

- Purification: Crystallization of the hydrochloride salt is preferred for ease of handling and enhanced stability.

- Environmental and Safety: Use of less hazardous solvents and reagents, and efficient waste management protocols.

Data Table: Typical Reaction Parameters for Direct Synthesis

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Materials | 3-Chloroaniline, 4-Methylpiperazine | Molar ratio ~1:1.1 to ensure complete substitution |

| Solvent | Ethanol, Acetonitrile | Polar aprotic solvents preferred |

| Temperature | 60–100 °C | Reflux conditions |

| Reaction Time | 6–24 hours | Depends on scale and catalyst presence |

| Catalyst/Base | Triethylamine or none | To facilitate nucleophilic substitution |

| Work-up | Acidification with HCl | To form hydrochloride salt |

| Yield | 85–95% | High yield with optimized conditions |

| Purification | Crystallization | From ethanol or ethyl acetate |

Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic signals confirm substitution pattern; aromatic protons appear as doublets consistent with 3-chloro and 4-substitution. Piperazine ring protons show multiplets in the 2.5–3.5 ppm region.

- Mass Spectrometry: Molecular ion peak consistent with C11H17Cl2N3 hydrochloride salt.

- Melting Point: Typically in the range of 180–190°C for the hydrochloride salt, indicating purity.

- Elemental Analysis: Matches theoretical values for carbon, hydrogen, nitrogen, and chlorine content.

化学反应分析

Types of Reactions

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Scientific Research Applications

1. Chemistry:

- Intermediate in Synthesis: This compound is widely utilized as an intermediate in organic synthesis. It serves as a building block for more complex molecules and pharmaceuticals, facilitating the development of various chemical entities.

- Reactivity: The chlorinated aniline can undergo various reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry. For example, it can be oxidized to form N-oxides or reduced using lithium aluminum hydride.

2. Biology:

- Enzyme Interaction Studies: The compound is employed in biological research to study enzyme interactions and binding affinities. Its ability to act as a ligand enables researchers to explore its effects on various biological targets.

- Cytotoxicity Research: Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .

3. Medicine:

- Drug Development: The compound is investigated for its potential therapeutic properties, particularly as a precursor in drug development. Its interactions with specific receptors may lead to the discovery of new pharmacological agents .

- Anticancer Activity: In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through increased caspase activity, suggesting potential as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds related to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline:

Cytotoxic Activity:

- In vitro studies have demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Apoptosis Induction:

- Flow cytometry assays revealed that certain derivatives can induce apoptosis in cancer cells in a dose-dependent manner, suggesting their role in triggering apoptotic pathways .

Selectivity and Binding Affinity:

作用机制

The mechanism of action of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

相似化合物的比较

Structural and Functional Analogues

The compound’s uniqueness is highlighted by comparing it with structurally related arylpiperazines and chloroaniline derivatives (Table 1).

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Structural Variation | Key Differences in Properties/Activity | Reference |

|---|---|---|---|

| 3-Chloro-4-(4-methylpiperidin-1-yl)aniline | Piperidine ring instead of piperazine | Reduced basicity; altered receptor affinity | |

| 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline | Fluorine replaces chlorine | Enhanced metabolic stability; lower reactivity | |

| 4-(4-Methylpiperazin-1-yl)aniline | No chlorine substituent | Lower cytotoxicity; reduced enzyme inhibition | |

| 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline | Dimethylpiperidine substitution | Increased lipophilicity; improved CNS penetration | |

| 3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline | Pentafluorophenyl-piperazine group | Enhanced hydrophobic interactions; higher binding affinity |

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

| Property | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline HCl | 4-(4-Methylpiperazin-1-yl)aniline | 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline |

|---|---|---|---|

| LogP (Lipophilicity) | 2.1 | 1.8 | 2.3 |

| Solubility (mg/mL) | 12.5 (water) | 18.0 (water) | 9.8 (water) |

| pKa | 8.9 (piperazine N) | 9.2 (piperazine N) | 7.6 (piperidine N) |

| Plasma Protein Binding (%) | 85 | 72 | 91 |

The higher lipophilicity and protein binding of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride contribute to its prolonged half-life compared to non-chlorinated analogs .

生物活性

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology. Characterized by its unique molecular structure, this compound has been explored for various biological activities, particularly in enzyme inhibition and therapeutic applications. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C11H16ClN3

- Molecular Weight : 225.72 g/mol

- Structure : The compound features a chlorine atom at the third position of the aniline ring and a 4-methylpiperazin-1-yl group at the fourth position, allowing for diverse interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. These interactions can lead to:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which is crucial for its therapeutic applications.

- Modulation of Cellular Pathways : By binding to specific molecular targets, it can alter cellular functions and pathways, leading to diverse biological effects.

Biological Applications

Research has indicated several key applications of this compound in pharmacological studies:

- Enzyme Inhibition : It has been utilized in studies focusing on enzyme kinetics and inhibition mechanisms.

- Therapeutic Potential : Investigated for its role in treating various medical conditions, including inflammatory diseases and cancers.

- Drug Development : Serves as a precursor in synthesizing more complex pharmaceuticals.

Case Studies

Several studies have explored the biological activity of this compound:

- Enzyme Interaction Study :

-

Cancer Cell Line Studies :

- Research involving various cancer cell lines revealed that the compound induced apoptosis in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent. Flow cytometry analysis indicated cell cycle arrest at the G1 phase and increased caspase activity, highlighting its mechanism of action against cancer cells .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with similar compounds:

| Compound Name | Similarity Index | Description |

|---|---|---|

| 3-Chloro-4-(4-methylpiperazin-1-yl)methylaniline | 1.00 | Similar structure with a methyl group on the piperazine ring |

| 3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine | 0.89 | Another derivative with minor structural variations |

| 3-Chloro-2-(4-methylpiperidin-1-yl)aniline | 0.73 | Features a piperidine ring instead of piperazine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。